Array ( [bid] => 6541804 ) Buy 6-(4-methoxyphenyl)-3-[2-oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-3,4-dihydropyrimidin-4-one | 1058437-06-1

6-(4-methoxyphenyl)-3-[2-oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-3,4-dihydropyrimidin-4-one

Catalog No.
S6829477
CAS No.
1058437-06-1
M.F
C22H21N3O3
M. Wt
375.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-(4-methoxyphenyl)-3-[2-oxo-2-(1,2,3,4-tetrahydro...

CAS Number

1058437-06-1

Product Name

6-(4-methoxyphenyl)-3-[2-oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-3,4-dihydropyrimidin-4-one

IUPAC Name

3-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-6-(4-methoxyphenyl)pyrimidin-4-one

Molecular Formula

C22H21N3O3

Molecular Weight

375.4 g/mol

InChI

InChI=1S/C22H21N3O3/c1-28-19-8-6-17(7-9-19)20-12-21(26)25(15-23-20)14-22(27)24-11-10-16-4-2-3-5-18(16)13-24/h2-9,12,15H,10-11,13-14H2,1H3

InChI Key

ZTVLPAPFAXBVGF-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)N3CCC4=CC=CC=C4C3

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)N3CCC4=CC=CC=C4C3

The exact mass of the compound 6-(4-methoxyphenyl)-3-[2-oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-3,4-dihydropyrimidin-4-one is 375.15829154 g/mol and the complexity rating of the compound is 651. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

6-(4-methoxyphenyl)-3-[2-oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-3,4-dihydropyrimidin-4-one is a complex organic compound characterized by its unique structural features, including a dihydropyrimidine ring and a methoxyphenyl substituent. This compound belongs to the class of pyrimidine derivatives and is notable for its potential biological activities, which are of interest in medicinal chemistry.

There is no current information available on the mechanism of action for this specific compound.

  • Safety data for this compound is not available. However, dihydropyrimidinones can exhibit various biological effects, and some may have cytotoxicity (cell toxicity).

Potential Target for Kinase Inhibition

There is limited research available specifically on 6-(4-methoxyphenyl)-3-[2-oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-3,4-dihydropyrimidin-4-one (MTHQ). However, the structure of MTHQ suggests potential as a kinase inhibitor. The 1,2,3,4-tetrahydroisoquinolin-2-yl moiety is a common scaffold found in many known kinase inhibitors []. Kinases are enzymes involved in regulating various cellular processes, and their dysregulation is implicated in several diseases, including cancer []. Further studies are needed to determine the specific kinase targets and inhibitory activity of MTHQ.

Typical of pyrimidine derivatives:

  • Condensation Reactions: It can participate in condensation reactions to form more complex structures.
  • Reduction: The ketone group in the compound can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution Reactions: The compound may also undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles under appropriate conditions.

These reactions are essential for modifying the compound to enhance its biological activity or to create analogs for further study.

Research indicates that compounds similar to 6-(4-methoxyphenyl)-3-[2-oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-3,4-dihydropyrimidin-4-one exhibit a range of biological activities, including:

  • Antitumor Activity: Some derivatives have shown promise as potential anticancer agents.
  • Antimicrobial Properties: Certain pyrimidine derivatives possess antibacterial and antifungal activities.
  • CNS Activity: The tetrahydroisoquinoline moiety suggests potential neuroactive properties, which may be explored for treating neurological disorders.

The synthesis of 6-(4-methoxyphenyl)-3-[2-oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-3,4-dihydropyrimidin-4-one typically involves multi-step synthetic routes. Common methods include:

  • Mannich Reaction: This method can be employed to introduce the tetrahydroisoquinoline moiety through a three-component reaction involving an amine, an aldehyde, and a ketone.
  • Cyclization Reactions: The formation of the dihydropyrimidine ring can be achieved through cyclization of appropriate precursors under acidic or basic conditions.
  • Functional Group Modifications: Subsequent modifications may include methylation or acylation to introduce the methoxy group and other substituents.

The unique structure of this compound allows for various applications in medicinal chemistry:

  • Drug Development: Its potential as an anticancer or antimicrobial agent makes it a candidate for further drug development.
  • Research Tool: It can serve as a lead compound for synthesizing analogs with improved biological profiles.

Interaction studies focus on how 6-(4-methoxyphenyl)-3-[2-oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-3,4-dihydropyrimidin-4-one interacts with biological targets:

  • Receptor Binding Studies: Investigating how the compound binds to specific receptors can elucidate its mechanism of action.
  • Enzyme Inhibition Assays: Understanding its role as an inhibitor or modulator of enzymes related to disease pathways can provide insights into its therapeutic potential.

Several compounds share structural similarities with 6-(4-methoxyphenyl)-3-[2-oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-3,4-dihydropyrimidin-4-one. These include:

  • 6-Methyl-2-oxo-1,2,3,4-tetrahydropyrimidine: This compound lacks the methoxy and tetrahydroisoquinoline groups but retains the dihydropyrimidine structure.
  • Ethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-pyrimidine: Similar in core structure but features different substituents that may influence biological activity.
  • Cyclohexyl 4-(4-methylphenyl)-6-methyl-pyrimidine derivatives: These compounds demonstrate varied substitutions on the pyrimidine ring.

Comparison Table

Compound NameStructural FeaturesBiological Activity
6-(4-Methoxyphenyl)-3-[...]-dihydropyrimidinMethoxy group; TetrahydroisoquinolineAntitumor; Antimicrobial
6-Methyl-2-oxo-pyrimidineMethyl substitutionLimited activity
Ethyl 6-methyl-pyrimidineNitro group substitutionPotentially active
Cyclohexyl pyrimidine derivativesCyclohexyl group; Methyl substitutionVaried activity

This comparison highlights the uniqueness of 6-(4-methoxyphenyl)-3-[2-oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-3,4-dihydropyrimidin-4-one due to its specific substituents that may enhance its biological profile compared to similar compounds.

XLogP3

2.1

Hydrogen Bond Acceptor Count

4

Exact Mass

375.15829154 g/mol

Monoisotopic Mass

375.15829154 g/mol

Heavy Atom Count

28

Dates

Last modified: 11-23-2023

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